N'-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide is a chemical compound with a complex structure that includes butyl, ethyl, and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide typically involves a series of organic reactions. One common method includes the reaction of butylamine with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with ethylhexanoic acid under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide: Shares similar structural features but may differ in specific functional groups.
N-ethyl-N-(4-methylphenyl)hexanimidamide: Lacks the butyl group, leading to different chemical properties and reactivity.
Uniqueness
N’-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide is unique due to its specific combination of butyl, ethyl, and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
5107-64-2 |
---|---|
Molekularformel |
C19H32N2 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
N'-butyl-2-ethyl-N-(4-methylphenyl)hexanimidamide |
InChI |
InChI=1S/C19H32N2/c1-5-8-10-17(7-3)19(20-15-9-6-2)21-18-13-11-16(4)12-14-18/h11-14,17H,5-10,15H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
PLWCQZWLISTFEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=NCCCC)NC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.